Imidazole-1-butyric acid, 2-methyl-, ethyl ester
Overview
Description
“Imidazole-1-butyric acid, 2-methyl-, ethyl ester” is a complex organic compound that likely contains an imidazole ring, a butyric acid moiety, and an ethyl ester group . Imidazole is a five-membered heterocyclic compound that is a key component in many functional molecules used in a variety of applications . Butyric acid, also known as butanoic acid, is a carboxylic acid often found in esters and salts . An ethyl ester is a compound formed from an acid and an alcohol with the elimination of a molecule of water .
Synthesis Analysis
The synthesis of imidazole compounds has been a topic of recent research . One method involves the methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide . Another method involves the deprotonation of imidazole with sodium hydride followed by methylation with methyl iodide and alkylation with ethyl bromide . The synthesis of esters, such as the ethyl ester group in this compound, typically involves a condensation reaction between an acid and an alcohol .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve an imidazole ring attached to a butyric acid moiety, which is further connected to an ethyl ester group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions . Esters, such as the ethyl ester group in this compound, can undergo reactions such as hydrolysis, where the ester is split into an acid and an alcohol in the presence of water .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, imidazole is a white or colorless solid that is soluble in water . Butanoic acid, 2-methyl-, ethyl ester has a molecular weight of 130.1849 .Mechanism of Action
The mechanism of action of “Imidazole-1-butyric acid, 2-methyl-, ethyl ester” would depend on its specific use. For example, if it is used as a synthetic intermediate for the solid phase synthesis of polyamides containing imidazole, it would likely participate in the polymerization reactions to form the polyamide .
Safety and Hazards
Future Directions
Imidazole and its derivatives have been the subject of much research due to their wide range of chemical and biological properties . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of the properties and mechanisms of action of these compounds .
Properties
IUPAC Name |
ethyl 4-(2-methylimidazol-1-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-14-10(13)5-4-7-12-8-6-11-9(12)2/h6,8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOLHIIQVPGIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149278 | |
Record name | Imidazole-1-butyric acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110525-53-6 | |
Record name | Imidazole-1-butyric acid, 2-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-1-butyric acid, 2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70149278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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